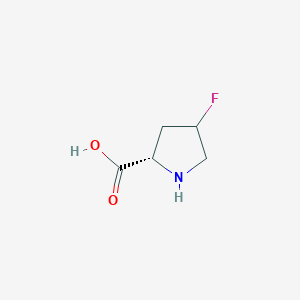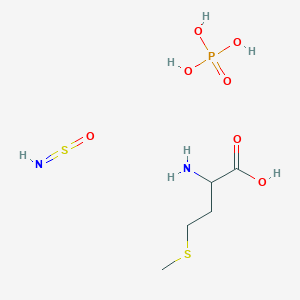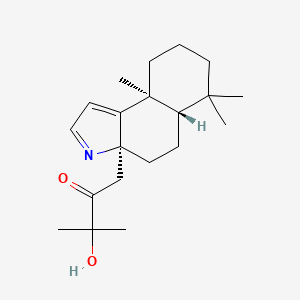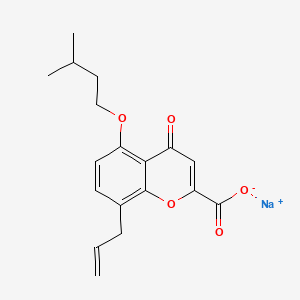![molecular formula C18H29N2O+ B1262580 1-Butyl-2-[(2,6-dimethylphenyl)carbamoyl]piperidinium](/img/structure/B1262580.png)
1-Butyl-2-[(2,6-dimethylphenyl)carbamoyl]piperidinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bupivacaine(1+) is a racemate composed of equimolar amounts of dextrobupivacaine(1+) and levobupivacaine(1+). It contains a levobupivacaine(1+) and a dextrobupivacaine(1+). It is a conjugate acid of a bupivacaine.
Applications De Recherche Scientifique
Anion Exchange Membranes for Alkaline Fuel Cells Poly(arylene piperidinium)s (PAPipQs), which include variants of the compound , have been studied for their application in anion exchange membranes (AEMs) for alkaline fuel cells. They demonstrate excellent alkaline stability and high OH− conductivity, crucial for efficient fuel cell operation (Olsson et al., 2018).
Crystal Structure Analysis The compound exhibits a unique crystal structure with out-of-plane orientation of the carbamoyl group, preserving the planarity of the amide moiety. This structural feature can be crucial for understanding the compound's interactions and stability (Mikata, 1997).
Lactam Carbonyl Function Construction The compound's derivatives have been used in the synthesis of lactam carbonyl function in 1, 3-disubstituted piperidines, highlighting its versatility in organic synthesis (Fujii et al., 1977).
Intramolecular Frustrated Lewis Pairs Derivatives of the compound have been explored for their role in forming intramolecular frustrated Lewis pairs, a concept valuable in the field of catalysis and molecular interactions (Körte et al., 2015).
Synthesis of Pharmaceutical Compounds Variants of the compound are used in the synthesis of pharmaceuticals, like T2288, demonstrating its importance in medicinal chemistry (Guillaume et al., 2003).
Data Security Applications Certain derivatives have been investigated for their potential in data security protection, showcasing the compound's utility beyond traditional chemistry (Song et al., 2016).
Synthesis of Sodium Channel Blockers Analogues of this compound have been synthesized as voltage-gated skeletal muscle sodium channel blockers, indicating its potential in developing treatments for muscular disorders (Catalano et al., 2008).
Catalysis in Oxidative Cyclization Its derivatives have been used as catalysts for oxidative cyclization in organic chemistry, emphasizing its role in facilitating complex chemical reactions (Dönges et al., 2014).
Synthesis of Heterocyclic Compounds The compound has been utilized in the synthesis of various heterocyclic compounds, which are foundational in the development of new drugs and materials (Krauze et al., 1999).
Spectroscopic and Theoretical Studies It has been subject to detailed spectroscopic and theoretical studies, contributing to a deeper understanding of its molecular properties (Anioła et al., 2016).
Propriétés
Nom du produit |
1-Butyl-2-[(2,6-dimethylphenyl)carbamoyl]piperidinium |
|---|---|
Formule moléculaire |
C18H29N2O+ |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
1-butyl-N-(2,6-dimethylphenyl)piperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/p+1 |
Clé InChI |
LEBVLXFERQHONN-UHFFFAOYSA-O |
SMILES canonique |
CCCC[NH+]1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




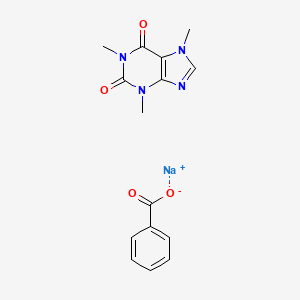
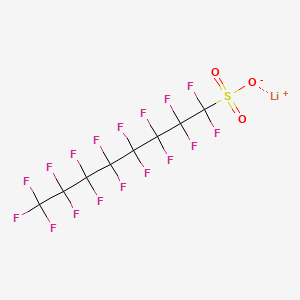
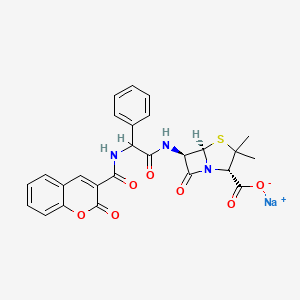
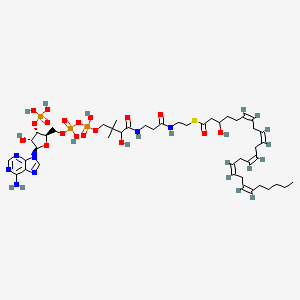
![5-[[(2S)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid](/img/structure/B1262509.png)
![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)
![N-(4-phenoxyphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1262512.png)
